Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Overview

Description

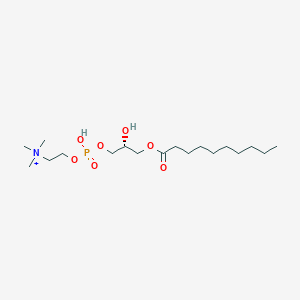

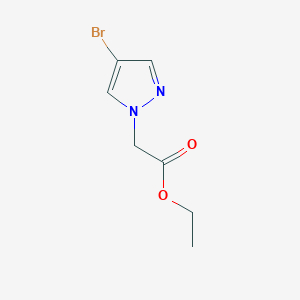

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the IUPAC name ethyl (4-bromo-1H-pyrazol-1-yl)acetate . It has a molecular weight of 233.06 .

Synthesis Analysis

The synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate involves several steps. One method involves the use of 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl(1,3,2)dioxaborolan-2-yl)-1,3,2-dioxaborolane in DMF at 80°C . Another method involves the use of sodium hydride in anhydrous DMF at 60°C . More detailed synthesis methods can be found in the referenced documents .Molecular Structure Analysis

The linear formula of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is C7H9BrN2O2 . It contains seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a solid or liquid compound that should be stored in a dry environment at 2-8°C . .Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives are prominent in pharmaceuticals due to their wide range of biological activitiesEthyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can serve as a precursor in synthesizing imidazole compounds, which have applications ranging from antibacterial to antitumor agents .

Development of Antileishmanial Agents

In the search for new treatments against leishmaniasis, this compound has been used in the synthesis of molecules with potent in vitro antipromastigote activity. These synthesized compounds show promise due to their fitting pattern in the active site of target enzymes .

Antimalarial Drug Synthesis

The fight against malaria has led to the exploration of pyrazole derivatives as potential antimalarial agentsEthyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is utilized in creating compounds that could inhibit the growth of malaria parasites .

Creation of Bioactive Molecules

This compound is instrumental in the synthesis of various bioactive molecules, including inhibitors that could lead to the development of new drugs targeting different diseases .

Synthesis of Pyrazole-Based Antioxidants

Researchers have used Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate to create pyrazole-based compounds with antioxidant properties. These compounds have shown good scavenging potential, which is crucial in combating oxidative stress-related diseases .

Photophysical Property Research

Pyrazole derivatives exhibit exceptional photophysical properties. The compound can be used to synthesize derivatives that contribute to the understanding and development of materials with specific photophysical characteristics .

Chemical Synthesis of Heterocycles

The versatility of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate allows for its use in the chemical synthesis of heterocycles, which are fundamental structures in many drugs and industrial chemicals .

Material Science Applications

Due to its reactive nature, this compound can be used in material science to create novel materials with potential applications in various industries, including electronics and pharmaceuticals .

Safety and Hazards

Mechanism of Action

Mode of Action

The compound belongs to the pyrazole class, which is known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Pharmacokinetics

The compound is reported to have high gastrointestinal absorption and is bbb permeant . The compound has a lipophilicity (Log Po/w) of 2.08 (iLOGP), indicating its potential for bioavailability .

properties

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVAPGLHLXVJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426895 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82231-58-1 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)